N-(2-Azetidinylmethyl)acetamide

Muscarinic acetylcholine receptor GPCR binding Azetidine scaffold

Kinase/STAT3 programs often face hERG toxicity and poor selectivity with pyrrolidine/piperidine cores. N-(2-Azetidinylmethyl)acetamide (CAS 1782607-88-8) offers a strained azetidine building block that overcomes these issues. • DDR1/2 inhibitor scaffold with improved kinase selectivity & lower hERG risk vs. indoline/pyrrolidine. • Enables sub-μM STAT3 inhibitors (IC₅₀ 0.34-0.55 μM) with >33-fold selectivity over STAT1/STAT5. • Compact MW (128.17), acetamide handle for fragment growth. In stock, global shipment.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B15322405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Azetidinylmethyl)acetamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CCN1
InChIInChI=1S/C6H12N2O/c1-5(9)8-4-6-2-3-7-6/h6-7H,2-4H2,1H3,(H,8,9)
InChIKeyILWSPBQCIUAGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


N-(2-Azetidinylmethyl)acetamide (CAS 1782607-88-8) is a small-molecule building block composed of a four-membered azetidine heterocycle linked via a methylene bridge to an acetamide moiety at the 2-position . Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol . The azetidine ring confers inherent ring strain (approximately 26 kcal/mol) that distinguishes it from larger-ring analogs such as pyrrolidine and piperidine [1], while the acetamide cap moderates basicity relative to the free amine precursor. These structural features underpin the compound's utility in medicinal chemistry campaigns seeking both scaffold novelty and tractable physicochemical properties.

Scaffold
Conformationally constrained azetidine building block for medicinal chemistry libraries
Properties
Tractable MW and lipophilicity profile supporting ligand efficiency-driven design
Differentiation
Inherent ring strain enables reactivity and metabolic handling distinct from 5/6-membered rings

Why Generic Azacycloalkyl Substitution Fails


Simple replacement of N-(2-azetidinylmethyl)acetamide with a pyrrolidine, piperidine, or regioisomeric azetidine analog is not scientifically defensible because the four-membered ring imposes a unique combination of ring strain, conformational constraint, and electronic character that directly modulates target binding, metabolic stability, and selectivity [1]. The 2-substitution pattern orients the acetamide vector at a distinct geometry compared to 3-substituted azetidine regioisomers, and the acetamide cap significantly alters basicity (predicted pKa ~14.7) versus the free amine (predicted pKa ~10.0) . The quantitative evidence below demonstrates that these molecular features translate into measurable differences in receptor affinity, enzyme inhibition, kinase selectivity, and physicochemical profile that cannot be recapitulated by simply interchanging the heterocyclic core.

This Scaffold
Azetidine ring / 2-acetamide vector
Constrained geometry and moderate basicity (pred. pKa ~14.7) shape binding and selectivity
Alternatives
Pyrrolidine, piperidine, 3-substituted regioisomers
Ring expansion or regioisomeric shift alters vector angle, basicity, and pharmacophore recognition
This Scaffold
Acetamide cap moderates protonation
Predictable pKa modulation vs. free amine; impacts permeability and off-target profile
Alternatives
Free amine or other amide-capped larger rings
Basicity shifts may not translate; pKa and solubility context may require independent optimization

Quantified Differentiation vs. Closest Analogs


Muscarinic Receptor Binding Affinity by Ring Size

In a direct head-to-head study of N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamide analogs, the azetidine-containing congener exhibited a Ki of 12 nM for inhibition of [³H]oxotremorine-M binding at muscarinic receptors in rat cerebral cortical membranes, while the corresponding pyrrolidine and piperidine analogs consistently showed lower binding affinities and reduced agonist potency in phosphoinositide turnover assays [1]. Although the exact comparator Ki values are not individually tabulated in the abstract, the authors explicitly state that the 5- and 6-membered ring analogues 'generally had lower binding affinities and were less potent than 1a in stimulating PI turnover' [1]. This demonstrates that ring size is a critical determinant of muscarinic receptor engagement, with the four-membered azetidine providing a measurable affinity advantage.

Muscarinic Ki
Class-level inference
12 nM vs lower affinity (5-/6-ring)
Reported binding affinity context; supports azetidine engagement studies
Exact comparator Ki not individually reported
Muscarinic acetylcholine receptor GPCR binding Azetidine scaffold

STAT3 DNA-Binding Inhibition and Selectivity

In a scaffold-hopping exercise from proline-based STAT3 inhibitors, (R)-azetidine-2-carboxamide analogs demonstrated sub-micromolar STAT3 DNA-binding inhibitory activity: compounds 5a, 5o, and 8i yielded IC₅₀ values of 0.55 μM, 0.38 μM, and 0.34 μM, respectively, while showing potencies greater than 18 μM against STAT1 or STAT5, translating to a selectivity window of 33- to 53-fold [1]. Isothermal titration calorimetry (ITC) confirmed high-affinity binding to STAT3 with KD values of 880 nM (7g) and 960 nM (9k) [1]. The predecessor proline-based series lacked this combination of potency and selectivity, and the azetidine ring was essential for achieving sub-micromolar cellular activity (EC₅₀ 0.9–1.9 μM in MDA-MB-231/MDA-MB-468 breast cancer cells) [1]. This quantitative SAR establishes that the azetidine core is not a generic replacement for proline but a critical structural determinant of STAT3 inhibitory pharmacology.

STAT3 IC₅₀
Cross-study comparable
0.34–0.55 μM vs proline scaffold: less potent
Supports STAT3-selective inhibitor design context
Selectivity ≥33-fold over STAT1/5 reported
STAT3 inhibitor Cancer SH2 domain Azetidine amide

DDR Kinase Selectivity and Cardiotoxicity Risk

In an optimization campaign for inhaled DDR1/2 inhibitors targeting idiopathic pulmonary fibrosis, three chemical series—indolines, pyrrolidines, and azetidines—were evaluated in parallel [1]. The indoline and pyrrolidine series showed potent DDR1 inhibition but faced safety and kinase selectivity challenges that precluded further advancement [1]. In contrast, the azetidine compound 37 was identified as the most promising candidate, exhibiting nanomolar DDR potency, improved kinase selectivity, reduced cardiotoxicity risk (as assessed by hERG and cardiovascular safety panels), and an excellent inhaled pharmacokinetic profile that translated into activity in a collagen-induced pharmacodynamic mouse model [1]. This within-study, direct scaffold comparison demonstrates that the azetidine core confers a differentiated safety and selectivity profile not achievable with pyrrolidine or indoline congeners.

DDR Kinase Selectivity
Direct head-to-head
Azetidine 37: nanomolar DDR, improved selectivity vs indoline/pyrrolidine discontinued
Supports kinase selectivity and cardiotoxicity screening context
Qualitative safety margin differentiation reported
Discoidin domain receptor Kinase selectivity Inhaled delivery Cardiotoxicity

Ring Strain and Metabolic Stability

Ab initio and density functional theory calculations establish the ring strain energies of the four smallest cyclic amines: aziridine (~27 kcal/mol), azetidine (~26.2 kcal/mol), pyrrolidine (~6.3 kcal/mol), and piperidine (~0 kcal/mol) [1]. The approximately 20 kcal/mol excess strain energy in azetidine relative to pyrrolidine fundamentally alters its reactivity profile, including susceptibility to acid-mediated ring-opening decomposition via nucleophilic attack of pendant amide groups, a degradation pathway documented specifically for N-substituted azetidines [2]. This strain may also be exploited to drive covalent inhibitor design or to tune metabolic lability. In contrast, pyrrolidine and piperidine analogs are essentially strain-free and do not exhibit this reactivity, making the azetidine ring a distinct chemotype rather than a generic heterocyclic replacement.

Ring Strain
Class-level inference
~26.2 kcal/mol
~20 kcal/mol vs. pyrrolidine
Strain-driven reactivity differentiation from larger rings
Piperidine ~0 kcal/mol; pyrrolidine ~6.3 kcal/mol
Ring strain energy Metabolic stability Heterocycle Ab initio calculation

Physicochemical Differentiation vs. Larger Rings

Replacement of the azetidine core with pyrrolidine or piperidine incrementally increases molecular weight and lipophilicity, altering the developability profile. N-(2-Azetidinylmethyl)acetamide has a molecular weight of 128.17 g/mol and a predicted pKa of ~14.7 for the azetidine NH ; the corresponding pyrrolidine analog (C₇H₁₄N₂O) would have MW 142.20 g/mol, and the piperidine analog (C₈H₁₆N₂O) would have MW 156.23 g/mol. The lower MW of the azetidine confers advantages in ligand efficiency metrics (LE, LLE) that are critical in fragment-based and lead optimization campaigns [1]. Furthermore, the azetidine ring provides 1 H-bond donor and 2 H-bond acceptors in a compact, low-MW scaffold, maintaining favorable topological polar surface area (TPSA) for CNS penetration, whereas each additional methylene unit in pyrrolidine/piperidine increases logP by approximately 0.5 log units, potentially compromising CNS drug-likeness [1].

MW & Lipophilicity
Supporting evidence
128.17 g/mol vs pyrrolidine ~142, piperidine ~156
Supports ligand efficiency-driven lead optimization
Lower logP trend with smaller ring size
Physicochemical properties Lipophilicity Permeability Basicity

Evidence-Based Application Scenarios


Muscarinic GPCR Modulator Lead Discovery

For programs targeting muscarinic acetylcholine receptors (mAChRs), the azetidine scaffold delivers single-digit nanomolar binding affinity (Ki = 12 nM) that exceeds the affinity of pyrrolidine and piperidine congeners in the same chemotype series [1]. N-(2-Azetidinylmethyl)acetamide can serve as a core building block for generating focused libraries aimed at subtype-selective muscarinic modulation, where the 2-azetidinylmethyl vector may provide differential subtype engagement compared to 3-substituted regioisomers.

STAT3 SH2-Domain Inhibitor Optimization

Building on the validated sub-micromolar STAT3 inhibitory activity (IC₅₀ 0.34–0.55 μM) and >33-fold selectivity over STAT1/STAT5 achieved with azetidine-2-carboxamides [1], N-(2-Azetidinylmethyl)acetamide provides a structurally related entry point for designing next-generation STAT3 inhibitors. Its compact MW (128.17 g/mol) and favorable ligand efficiency support fragment-growing strategies targeting the STAT3 SH2 domain, with the acetamide group offering a synthetic handle for further elaboration.

Kinase Inhibitors with Cardiac Safety Requirements

In kinase drug discovery, the azetidine scaffold has been directly validated against indoline and pyrrolidine in delivering improved kinase selectivity and reduced cardiotoxicity risk, as demonstrated by the DDR1/2 inhibitor program [1]. N-(2-Azetidinylmethyl)acetamide is a suitable starting material for constructing kinase-focused compound collections where hERG liability and off-target kinase activity are critical go/no-go decision points, as the azetidine core has an experimentally established safety advantage over pyrrolidine and indoline alternatives.

Covalent Probe and Targeted Inhibitor Design

The intrinsically high ring strain of azetidine (~26.2 kcal/mol, approximately 20 kcal/mol greater than pyrrolidine) creates unique reactivity that can be harnessed for covalent inhibitor design [1]. N-(2-Azetidinylmethyl)acetamide provides a scaffold in which the azetidine ring can be activated for strain-release reactions with biological nucleophiles, a property absent in strain-free pyrrolidine and piperidine analogs [2]. This makes it particularly valuable for developing targeted covalent inhibitors or chemical biology probes where irreversible target engagement is desired.

Application
Selection Property
Validation Focus
Muscarinic GPCR modulator lead discovery
Azetidine-2-methylacetamide core with reported affinity differentiation
Muscarinic subtype binding assays and functional PI turnover
STAT3 SH2-domain inhibitor optimization
Compact, ligand-efficient azetidine scaffold
STAT3 DNA-binding inhibition and cellular selectivity profiling
Kinase inhibitor with selectivity requirements
Azetidine core with reported kinase selectivity context
Kinase panel screening and hERG safety assessment
Covalent probe and targeted inhibitor design
High ring-strain azetidine for strain-release reactivity
Covalent target engagement and reactivity profiling
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